molecular formula C16H13ClN6O5 B560288 VU 591 hydrochloride CAS No. 1315380-70-1

VU 591 hydrochloride

Cat. No. B560288
CAS RN: 1315380-70-1
M. Wt: 404.767
InChI Key: PXLOUHLPDHEXCC-UHFFFAOYSA-N
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Description

VU 591 hydrochloride is a selective renal outer medullary potassium channel (Kir1.1, ROMK) antagonist . It is a grey solid and its chemical name is 2,2’- (oxybis (methylene))bis (6-nitro-1H-benzo [d]imidazole) hydrochloride .


Molecular Structure Analysis

The molecular weight of this compound is 404.76 . Its molecular formula is C16H12N6O5·HCl . The canonical SMILES representation is O=N(C1=CC(N2)=C(N=C2COCC3=NC4=C(N3)C=C(N(=O)=O)C=C4)C=C1)=O.Cl .


Physical And Chemical Properties Analysis

This compound is a grey solid . It should be stored in a desiccated state at room temperature . Its solubility is less than 36.83mg/ml in DMSO .

Scientific Research Applications

Advanced Oxidation/Reduction Processes in VUV Photoreactor

A study by Moussavi and Rezaei (2017) in the Chemical Engineering Journal explored the degradation, dehalogenation, and mineralization of trichloroacetic acid using advanced oxidation/reduction processes (AORPs) in a VUV reactor. This research highlights the potential application of VU 591 hydrochloride in environmental remediation and water treatment technologies, specifically for the efficient decomposition of halogenated organic compounds (Moussavi & Rezaei, 2017).

Probing Redox Reactions at the Nanoscale

Kurouski, Mattei, and Van Duyne (2015) in Nano Letters demonstrated the use of this compound in probing nanoscale electrochemical processes. Their study involved electrochemical tip-enhanced Raman spectroscopy (EC-TERS) and highlighted the potential of this compound in research areas like electrocatalysis and energy storage (Kurouski, Mattei, & Van Duyne, 2015).

Photoionization Mass Spectrometry in Combustion Studies

T. Cool's research in 1998, although not explicitly mentioning this compound, delves into the application of VUV laser photoionization mass spectrometry in studying combustion radicals, which is relevant to understanding the broader scientific applications of this compound in analytical chemistry and combustion research (Cool, 1998).

Vacuum Ultraviolet Detector for Gas Chromatography

Schug et al. (2014) in Analytical Chemistry discussed the use of a vacuum ultraviolet (VUV) detector for gas chromatography (GC), providing insights into the application of this compound in enhancing detection and analysis in gas chromatography, beneficial for various analytical applications (Schug et al., 2014).

High-Throughput Brain Slice Method for Drug Distribution Study

Fridén et al. (2009) in Drug Metabolism and Disposition developed a high-throughput method for studying drug distribution in the central nervous system, where this compound could be potentially applied for more efficient and precise drug concentration measurements in neurological research (Fridén et al., 2009).

Vacuum-UV Radiation in Water Treatment

Zoschke, Börnick, and Worch (2014) in Water Research provided an overview of the application of vacuum-UV radiation for water treatment. This research underscores the potential role of this compound in water purification and treatment, particularly in processes involving the in situ generation of hydroxyl radicals (Zoschke, Börnick, & Worch, 2014).

Safety and Hazards

The safety data sheet for VU 591 hydrochloride indicates that it is classified as having acute toxicity when ingested . It is recommended for use only in laboratory settings .

Biochemical Analysis

Biochemical Properties

VU 591 hydrochloride plays a significant role in biochemical reactions by inhibiting the ROMK or Kir1.1 channel . This channel is crucial for maintaining potassium balance and is involved in renal potassium secretion . This compound binds to the intracellular pore of the Kir1.1 channel, blocking its function .

Cellular Effects

This compound’s inhibition of the Kir1.1 channel can affect various types of cells and cellular processes. For instance, it can influence cell function by altering potassium balance, which is vital for maintaining cell membrane potential and volume .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the intracellular pore of the Kir1.1 channel, thereby inhibiting its function . This binding interaction blocks the passage of potassium ions through the channel, disrupting the normal functioning of the channel .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has high metabolic stability , suggesting that it remains effective over extended periods

Dosage Effects in Animal Models

In animal models, specifically male ICR mice, this compound has shown antidepressive effects in the tail suspension test (TST) when administered at a dosage of 1.842 μg

Transport and Distribution

It is known to bind to the intracellular pore of the Kir1.1 channel

Subcellular Localization

It is known to bind to the intracellular pore of the Kir1.1 channel , suggesting it may localize to regions of the cell where these channels are present

properties

IUPAC Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLOUHLPDHEXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.